1-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide
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Overview
Description
1-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a furochromenyl moiety and a piperidine carboxamide group
Preparation Methods
The synthesis of 1-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide involves multiple steps. The initial step typically includes the preparation of the furochromenyl moiety, followed by the introduction of the piperidine carboxamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups. .
Scientific Research Applications
1-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide can be compared with similar compounds such as:
1,3,7,7-tetramethyl-2-oxabicyclo[4.4.0]dec-5-ene: This compound shares a similar furochromenyl structure but differs in its functional groups and overall reactivity.
2,2,6,6-tetramethylpiperidine: This compound has a similar piperidine moiety but lacks the furochromenyl group, leading to different chemical and biological properties
Properties
Molecular Formula |
C24H28N2O5 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
1-[3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H28N2O5/c1-12-15(4)30-21-14(3)22-19(11-18(12)21)13(2)17(24(29)31-22)5-6-20(27)26-9-7-16(8-10-26)23(25)28/h11,16H,5-10H2,1-4H3,(H2,25,28) |
InChI Key |
IALDKGSCGBTNJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCC(CC4)C(=O)N)C)C)C |
Origin of Product |
United States |
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